8-(4-ethoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-ethoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one is a complex organic compound belonging to the class of indenoquinolinones.
Preparation Methods
The synthesis of 8-(4-ethoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed C-H activation and arylation reactions. For instance, starting from 2-haloquinoline-3-carbaldehyde, the compound can be synthesized through Pd-mediated simultaneous C-H (aldehyde) and C-X bond activation . Industrial production methods may involve similar catalytic processes but optimized for large-scale production.
Chemical Reactions Analysis
8-(4-ethoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Medicine: Potential use as a lead compound for developing new therapeutic agents.
Industry: Applications in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 8-(4-ethoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interact with DNA, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds include other indenoquinolinones and benzo-fused derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example, indeno[1,2-c]quinoline derivatives have been studied for their dual topoisomerase inhibition properties . The uniqueness of 8-(4-ethoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one lies in its specific functional groups and the resulting biological activities.
Properties
Molecular Formula |
C28H19NO2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
11-(4-ethoxyphenyl)-12-azapentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,11,14,16,18,20-decaen-9-one |
InChI |
InChI=1S/C28H19NO2/c1-2-31-19-14-11-18(12-15-19)27-26-25(21-9-5-6-10-22(21)28(26)30)24-20-8-4-3-7-17(20)13-16-23(24)29-27/h3-16H,2H2,1H3 |
InChI Key |
XNPCQOHMQXAZQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C5=C2C(=O)C6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.